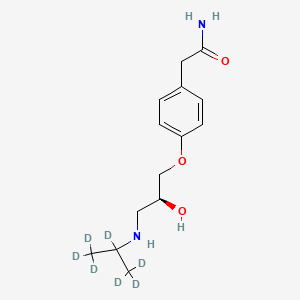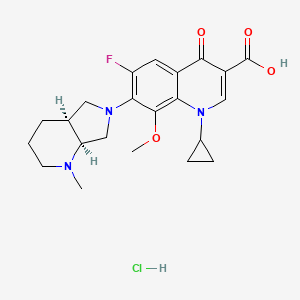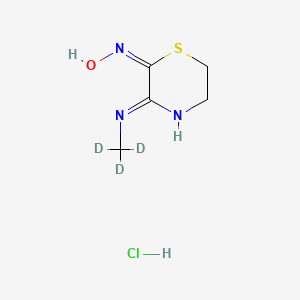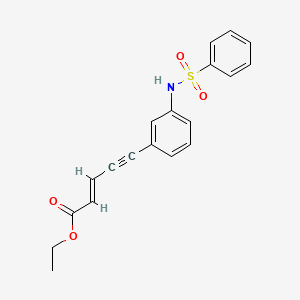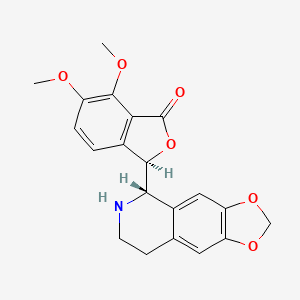![molecular formula C5H10O5 B583958 D-[5,5'-2H2]Ribose CAS No. 478506-32-0](/img/structure/B583958.png)
D-[5,5'-2H2]Ribose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-[5,5'-2H2]Ribose, also known as this compound, is a useful research compound. Its molecular formula is C5H10O5 and its molecular weight is 152.142. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
D-Ribose primarily targets the central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid cycle (TCA cycle) . It increases the abundance of NADH, polarizes the electron transport chain (ETC), and elevates the proton motive force (PMF) of cells . It also targets Ribose-5-phosphate isomerase A .
Mode of Action
D-Ribose interacts with its targets by activating central carbon metabolism . This activation leads to an increase in the abundance of NADH, polarization of the ETC, and elevation of the PMF of cells . These changes induce drug uptake and cell death . Ribokinase catalyzes the conversion of D-ribose to D-ribose 5-phosphate .
Biochemical Pathways
D-Ribose affects several biochemical pathways. It activates glycolysis, the PPP, and the TCA cycle . It also contributes to ATP production through the nonoxidative phase of the PPP .
Pharmacokinetics
D-Ribose shows a dose-dependent kinetic profile . With doubling the dose, the area under the curve (AUC) significantly increases, while the clearance decreases . The half-life is longer at the higher dose . D-Ribose is rapidly absorbed and rapidly disappears from plasma . It is partially recovered from urine .
Result of Action
The activation of central carbon metabolism by D-Ribose leads to an increase in the abundance of NADH, polarization of the ETC, and elevation of the PMF of cells . These changes induce drug uptake and cell death . D-Ribose also increases the sensitivity of cells to insulin .
Action Environment
The action of D-Ribose can be influenced by environmental factors. For example, the metabolic microenvironment of bacteria impacts drug efficacy . .
特性
IUPAC Name |
(3R,4R,5R)-6,6-dideuteriooxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i1D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-FZYYTZONSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1([C@H]([C@H]([C@H](C(O1)O)O)O)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

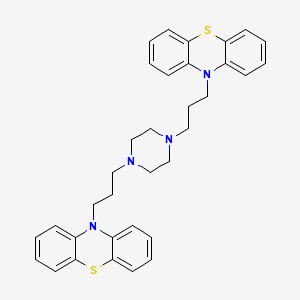
![6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B583879.png)


![Phenol, 4-[1-[4-(2-aminoethoxy)phenyl]-2-phenyl-1-buten-1-yl]-](/img/structure/B583884.png)
